Cas no 112-82-3 (1-Bromohexadecane)

1-Bromohexadecane 化学的及び物理的性質

名前と識別子

-

- 1-Bromohexadecane

- 1-HEXADECYL BROMIDE

- CETYL BROMIDE

- HEXADECYL BROMIDE

- 1-Bromhexadecan

- 1-bromo-hexadecan

- Hexadecane,1-bromo-

- Hexadecylbromid

- n-Hexadecyl-1-bromide

- Palmitylbromide

- BROMOHEXADECANE

- N-HEXADECYL BROMIDE (CETYL)

- 1-BROMOHEXADECANE pure

- Cetyl bromide, Hexadecyl bromide

- n-Hexadecyl bromide

- 1-hexadecane bromide

- 1-Bromocetane

- Hexadecane,1-bromo

- hexadecanyl bromide

- 1-溴十六烷

- Hexadecane, 1-bromo-

- Hexadecane, bromo-

- 76GJI7GVAM

- HNTGIJLWHDPAFN-UHFFFAOYSA-N

- Hexadecylbromide

- palmityl bromide

- 1-bromo hexadecane

- DSSTox_CID_29356

- DSSTox_RID_83472

- DSSTox_GSID_49397

- KSC4

- 1-bromo-hexadecane

- hexadecane-1-bromide

- NS00010686

- B0599

- EN300-83275

- Tox21_202722

- BR1074

- AKOS015911583

- EC 204-008-7

- 112-82-3

- J-504465

- EINECS 204-008-7

- D70993

- Q27266490

- NSC4193

- 1-BroMohexadecane--d4

- DTXCID9029356

- FT-0607531

- 1-Bromohexadecane, 97%

- SCHEMBL33335

- MFCD00000230

- AI3-11181

- NCGC00260270-01

- DTXSID2049397

- NSC-4193

- NSC 4193

- CAS-112-82-3

- UNII-76GJI7GVAM

- CHEMBL3188886

- CS-W009341

- 1-Hexadecyl Bromide; Cetyl Bromide; Hexadecyl Bromide; NSC 4193; Palmityl Bromide; n-Hexadecyl Bromide

- nHexadecyl bromide

- DB-050370

- STL453701

- nHexadecyl1bromide

- Hexadecane, 1bromo

- 1Hexadecyl bromide

-

- MDL: MFCD00000230

- インチ: 1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3

- InChIKey: HNTGIJLWHDPAFN-UHFFFAOYSA-N

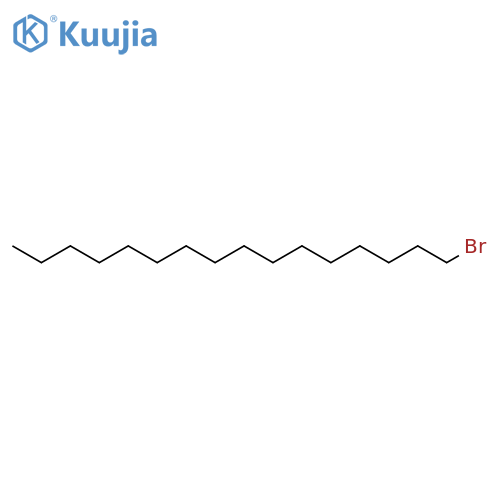

- ほほえんだ: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

- BRN: 773989

計算された属性

- せいみつぶんしりょう: 304.17700

- どういたいしつりょう: 304.177

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 17

- 回転可能化学結合数: 14

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 9.2

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 濃い黄色の液体。

- 密度みつど: 0.999 g/mL at 25 °C(lit.)

- ゆうかいてん: 16-18 °C (lit.)

- ふってん: 190 °C/11 mmHg(lit.)

- フラッシュポイント: 華氏温度:350.6°f< br / >摂氏度:177°C< br / >

- 屈折率: n20/D 1.461(lit.)

- ようかいど: Difficult to mix.

- すいようせい: 不溶性

- あんていせい: Stable. Incompatible with strong oxidizing agents. Combustible.

- PSA: 0.00000

- LogP: 6.86260

- かんど: 湿度に敏感である

- じょうきあつ: <1 mmHg ( 20 °C)

- FEMA: 2815

- ようかいせい: エーテルに可溶で、メタノールに極めて微溶で、水にほとんど溶解しない。

1-Bromohexadecane セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- セキュリティ用語:S26;S36

- TSCA:Yes

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

- リスク用語:R36/37/38

1-Bromohexadecane 税関データ

- 税関コード:29033036

- 税関データ:

中国税関コード:

29033036

1-Bromohexadecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B683860-25g |

1-Bromohexadecane |

112-82-3 | 25g |

$ 195.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017242-100g |

1-Bromohexadecane |

112-82-3 | 98% | 100g |

¥43.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017242-1kg |

1-Bromohexadecane |

112-82-3 | 98% | 1kg |

¥183.00 | 2024-08-09 | |

| Enamine | EN300-83275-0.25g |

1-bromohexadecane |

112-82-3 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-83275-1.0g |

1-bromohexadecane |

112-82-3 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| Enamine | EN300-83275-2.5g |

1-bromohexadecane |

112-82-3 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| TRC | B683860-1g |

1-Bromohexadecane |

112-82-3 | 1g |

$ 69.00 | 2023-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005010-100g |

1-Bromohexadecane |

112-82-3 | 97% | 100g |

¥60 | 2024-05-26 | |

| abcr | AB114220-1 kg |

1-Bromohexadecane, 98%; . |

112-82-3 | 98% | 1kg |

€137.40 | 2023-06-24 | |

| Oakwood | BR1074-100g |

1-Bromohexadecane |

112-82-3 | 97% | 100g |

$31.00 | 2024-07-19 |

1-Bromohexadecane サプライヤー

1-Bromohexadecane 関連文献

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

関連分類

- Solvents and Organic Chemicals Organic Compounds Organohalogen compounds Organobromides Organobromides

- Solvents and Organic Chemicals Organic Compounds Organohalogen compounds Organobromides

- Solvents and Organic Chemicals Organic Compounds Organic Halides

- Solvents and Organic Chemicals Organic Compounds Hydrocarbons

1-Bromohexadecaneに関する追加情報

Chemical Profile of 1-Bromohexadecane (CAS No. 112-82-3)

1-Bromohexadecane (CAS No. 112-82-3) is a long-chain brominated alkane that has garnered significant attention in the field of organic synthesis and material science due to its unique chemical properties and versatile applications. This compound, with a molecular formula of C₁₆H₃₃Br, features a 16-carbon chain substituted with a bromine atom at the terminal position, making it a valuable intermediate in the synthesis of various complex molecules.

The structural configuration of 1-bromohexadecane contributes to its reactivity, which is leveraged in pharmaceutical research, polymer chemistry, and specialty chemical manufacturing. The bromine atom serves as a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the molecule. This property is particularly useful in drug development, where precise molecular modifications are essential for achieving desired pharmacological effects.

In recent years, 1-bromohexadecane has been explored as a building block in the synthesis of lipid-based drug delivery systems. Its long hydrophobic chain enhances membrane interactions, making it suitable for creating stable nanocarriers such as liposomes and micelles. These delivery systems are critical for improving the bioavailability and targeted action of therapeutic agents, particularly in oncology and infectious disease treatments. Recent studies have demonstrated its efficacy in enhancing the solubility and controlled release of hydrophobic drugs, thereby improving treatment outcomes.

The compound's utility extends to polymer chemistry, where it is used to modify polyethylene and other synthetic polymers to improve their thermal stability and mechanical properties. The bromine substituent allows for further cross-linking or functionalization, leading to advanced materials with applications in coatings, adhesives, and high-performance plastics. Researchers have reported significant improvements in material durability when 1-bromohexadecane derivatives are incorporated into polymer matrices.

Additionally, 1-bromohexadecane plays a role in agrochemical formulations. Its incorporation into pesticide and herbicide molecules enhances their environmental stability while maintaining efficacy against target organisms. The long carbon chain provides resistance to degradation by microbial enzymes, ensuring prolonged activity in agricultural settings. This has been particularly beneficial in developing next-generation crop protection agents that require lower application rates but higher persistence.

The synthesis of 1-bromohexadecane typically involves the bromination of hexadecene using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. Advances in catalytic systems have improved the selectivity and yield of this reaction, reducing byproduct formation and energy consumption. These innovations align with the growing emphasis on sustainable chemical manufacturing practices.

In pharmaceutical research, 1-bromohexadecane is employed in the preparation of biologically active molecules through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings. The bromine atom facilitates these transformations, enabling the construction of complex heterocyclic scaffolds that are prevalent in modern medicinal chemistry. For instance, derivatives of 1-bromohexadecane have been used to synthesize kinase inhibitors and antiviral agents targeting resistant strains of pathogens.

The compound's behavior in biological systems has also been studied for potential applications in bioimaging and diagnostic tools. Its ability to interact with lipid bilayers allows for the development of probes that can track cellular processes non-invasively. Researchers are exploring its use in fluorescence microscopy techniques to visualize membrane dynamics and drug transport mechanisms within living cells.

Economic considerations also favor 1-bromohexadecane as a commercially viable intermediate due to its relatively low cost compared to other halogenated alkanes with similar chain lengths. This makes it an attractive choice for large-scale industrial processes where cost efficiency is paramount without compromising performance.

Future research directions may focus on expanding the applications of 1-bromohexadecane into renewable energy storage solutions. Its structural similarity to longer-chain fatty acids suggests potential use in developing novel cathode materials for lithium-ion batteries or as precursors for bio-based polymers that reduce reliance on petroleum-derived feedstocks.

In conclusion, 1-Bromohexadecane (CAS No. 112-82-3) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique reactivity and structural properties make it indispensable in pharmaceuticals, materials science, agriculture, and energy research. As synthetic methodologies continue to evolve toward greener and more efficient processes, the demand for high-quality intermediates like 1-bromohexadecane is expected to grow steadily.

112-82-3 (1-Bromohexadecane) 関連製品

- 2816117-41-4(2-(2-Bromo-3-methylphenyl)-1,3-dioxolane)

- 2034253-23-9(2-cyclohexyl-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one)

- 1094302-56-3(1-3-(difluoromethoxy)phenylethane-1-thiol)

- 2228509-90-6(3-5-fluoro-2-(trifluoromethyl)phenyl-2,2-dimethylpropanoic acid)

- 1361907-64-3(3'-Chloro-4'-chloromethyl-3,5-dichloro-biphenyl)

- 1235439-36-7(1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride)

- 1396758-93-2(ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1803880-80-9(1-Bromo-3-(2-(bromomethyl)-5-ethylphenyl)propan-2-one)

- 16427-44-4(2-Methoxymethyl Methansulfonate)

- 2639406-24-7(1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)